tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₆H₂₄N₂O₂ . It belongs to the class of piperidine derivatives and contains a tert-butyl group, an amino group, and a pyrazolo[3,4-d]pyrimidine moiety. The compound is synthesized for various purposes, including potential pharmaceutical applications.
Molecular Structure Analysis
The molecular structure of tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate consists of a piperidine ring with an attached pyrazolo[3,4-d]pyrimidine moiety. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as nucleophilic substitutions, amidations, and cyclizations. These reactions could lead to the formation of derivatives or modifications of the pyrazolo[3,4-d]pyrimidine core.
Physical And Chemical Properties Analysis
- Density : Approximately 1.1 g/cm³
- Boiling Point : Around 412.7 °C at 760 mmHg
- Vapour Pressure : Negligible at 25°C
- Flash Point : Approximately 203.4 °C
- Index of Refraction : 1.551
- Molar Refractivity : 80.1 cm³/mol
Scientific Research Applications
Synthesis as an Intermediate in Biologically Active Compounds
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a critical intermediate in the synthesis of various biologically active compounds like crizotinib. This compound, synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material, plays a significant role in medicinal chemistry (Kong et al., 2016).
Role in Anticancer Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs. It has been used in developing various molecules aimed at targeting dysfunctional signaling pathways in cancer (Zhang et al., 2018).
Drug Discovery for Psoriasis
A derivative, 1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea, showed potent activity in psoriatic animal models. This compound emerged from a series of pyrazolo[3,4-d]pyrimidine derivatives synthesized for antipsoriatic effects, highlighting its potential in drug discovery for autoimmune diseases like psoriasis (Li et al., 2016).
Synthesis of Nociceptin Antagonists
1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, an analogue, was developed as an intermediate for synthesizing nociceptin antagonists. This showcases its application in creating compounds for neuropharmacological research (Jona et al., 2009).
Activation of SK1 Subtype Channels
A related molecule, 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, was identified as an activator of small-conductance Ca2+-activated K+ (SK, KCa2) channels. Its selectivity for the SK1 subtype and the ability to modulate channel activation showcases potential applications in neurophysiology (Hougaard et al., 2009).
Safety And Hazards
Safety information, toxicity, and hazards associated with this compound would be available in relevant literature. Researchers should handle it with appropriate precautions.
Future Directions
Future research could explore the compound’s pharmacological properties, potential drug-like characteristics, and applications in drug discovery.
properties
IUPAC Name |
tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6O3/c1-27(2,3)36-26(34)32-15-7-8-19(16-32)33-25-22(24(28)29-17-30-25)23(31-33)18-11-13-21(14-12-18)35-20-9-5-4-6-10-20/h4-6,9-14,17,19H,7-8,15-16H2,1-3H3,(H2,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSAEGNFPKKRLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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